Malvidin chloride Malvidin chloride Malvidin is an O-methylated anthocyanidin responsible for the pigments in grapes and blueberries. It demonstrates antioxidant capacity with free radical scavenging properties in vitro. It also exhibits antihypertensive activity by inhibiting angiotensin I-converting enzyme, anti-inflammatory effects by blocking the NF-κB pathway, antiproliferative properties by inhibiting various tumor cell lines, and counteracts oxidative stress in neuronal cells.
Malvidin chloride analytical standard provided with w/w absolute assay, to be used for quantitative titration.

Brand Name: Vulcanchem
CAS No.: 643-84-5
VCID: VC21341102
InChI: InChI=1S/C17H14O7.ClH/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17;/h3-7H,1-2H3,(H3-,18,19,20,21);1H
SMILES:
Molecular Formula: C17H15ClO7
Molecular Weight: 366.7 g/mol

Malvidin chloride

CAS No.: 643-84-5

Cat. No.: VC21341102

Molecular Formula: C17H15ClO7

Molecular Weight: 366.7 g/mol

* For research use only. Not for human or veterinary use.

Malvidin chloride - 643-84-5

CAS No. 643-84-5
Molecular Formula C17H15ClO7
Molecular Weight 366.7 g/mol
IUPAC Name 2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol;chloride
Standard InChI InChI=1S/C17H14O7.ClH/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17;/h3-7H,1-2H3,(H3-,18,19,20,21);1H
Standard InChI Key KQIKOUUKQBTQBE-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]

Chemical Identity and Structure

Basic Information

Malvidin chloride is identified by the CAS number 643-84-5 and possesses the molecular formula C₁₇H₁₅ClO₇ with a molecular weight of 366.75 g/mol . It is classified as an anthocyanidin, which is a type of plant pigment responsible for the red, purple, and blue colors in many fruits and vegetables.

Structural Characteristics

The compound is structurally defined as 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride . Its SMILES notation is [Cl-].COc1cc(cc(OC)c1O)-c2[o+]c3cc(O)cc(O)c3cc2O, which represents its molecular arrangement . The structure consists of a flavylium cation (2-phenylchromenylium) backbone with hydroxyl groups at positions 3, 5, and 7, and a 4-hydroxy-3,5-dimethoxyphenyl group at position 2. This specific arrangement of functional groups contributes to its chemical properties and biological activities.

Physicochemical Properties

Malvidin chloride appears as a green powder under standard conditions . Its physical properties include:

PropertyValueSource
Molecular Weight366.75 g/mol
Density1.183 g/mL at 25°C
Boiling Point66-67°C
Flash Point30°F
Log P0.22450
PSA112.52000

These physicochemical characteristics influence its solubility, stability, and biological interactions. Malvidin chloride is soluble in various solvents including DMSO, pyridine, methanol, and ethanol .

Natural Sources and Occurrence

Plant Sources

Malvidin chloride occurs naturally in various plant species, particularly in those with purple, blue, or red pigmentation. Primary sources include:

  • Vaccinium myrtillus (bilberry) fruits

  • Oryza sativa cv. Heugjinjubyeo (black rice)

  • Other sources mentioned in literature include Camellia sinensis (tea) and Vicia faba (broad beans)

The compound contributes to the characteristic coloration of these plants and serves as a natural pigment. Its concentration varies depending on the plant species, growth conditions, and harvest time.

Extraction and Isolation

The extraction of malvidin chloride from natural sources typically involves solvent extraction techniques. Once extracted, it can be purified using chromatographic methods, particularly high-performance liquid chromatography (HPLC). The compound is commercially available with a purity standard of ≥95.0% by HPLC analysis for research applications .

Synthesis and Production

Synthetic Routes

Chemical synthesis of malvidin chloride can be achieved through a multi-step reaction starting from phloroglucinol . The synthesis involves:

  • Initial reaction of phloroglucinol with p-toluenesulfonic acid in benzene and dimethylformamide (48% yield)

  • Treatment with Ag₂O and pyridine in a solvent mixture of benzene and acetone at room temperature for 2 days, followed by reaction in toluene at 0°C for 24 hours

  • Final steps involving aqueous HCl treatment and oxidation with O₂ in methanol

This synthetic pathway provides a controlled method to produce malvidin chloride for research and commercial applications when natural extraction may be limited or impractical.

Biological Activities

Antioxidant Properties

Malvidin chloride demonstrates significant antioxidant capabilities, which is a characteristic property of anthocyanidins. Research indicates that it can prevent endothelial dysfunction by inhibiting reactive oxygen species (ROS) and xanthine oxidase-1 (XO-1) . These antioxidant properties make it potentially valuable in addressing oxidative stress-related conditions.

Cytotoxic Effects

One of the most significant biological activities of malvidin chloride is its cytotoxic effect against certain cancer cell lines. Studies have demonstrated:

  • Dose-dependent cytotoxic activity against U937 human monocytic leukemia cells with an IC50 value of 40 μg/mL after 96 hours of exposure

  • Growth inhibition through arrest at the G2/M phase of the cell cycle

  • Induction of apoptosis, as evidenced by increased sub-G1 hypo-diploid population in treated cells

These findings suggest potential applications in cancer research and possibly in the development of anticancer therapeutic agents.

Other Pharmacological Activities

Additional biological effects of malvidin chloride include:

  • Anti-spermatogenic activities, suggesting potential applications in reproductive biology research

  • Potential inhibitory activity against acetylcholinesterase (AChE), as it has been used to screen activity against electric eel AChE

These diverse biological activities highlight the compound's potential in various biomedical research areas.

Applications

Research Applications

Malvidin chloride finds significant application in various research domains:

  • Metabolomics studies, where it serves as a reference standard for identifying and quantifying anthocyanidins in biological samples

  • Cancer research, particularly in studies investigating cell cycle regulation and apoptotic mechanisms

  • Antioxidant research, examining protective effects against oxidative stress

  • Natural product chemistry, as a benchmark compound for structural elucidation of related anthocyanidins

These research applications contribute to our understanding of both the compound itself and broader biological processes.

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